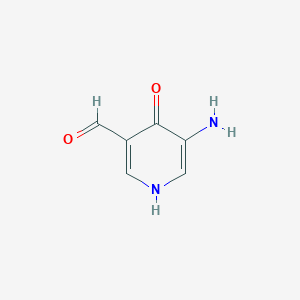

5-Amino-4-hydroxynicotinaldehyde

Description

5-Amino-4-hydroxynicotinaldehyde (CAS 1289068-77-4) is a pyridine derivative with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.12 g/mol . It belongs to the class of aldehydes and ketones, featuring both an aldehyde (-CHO) and a hydroxyl (-OH) group on a nicotinic acid backbone. The compound is typically stored in a dry, sealed environment to maintain stability, and its purity is specified as ≥98% .

Properties

IUPAC Name |

5-amino-4-oxo-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-2-8-1-4(3-9)6(5)10/h1-3H,7H2,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSUVXYQJACJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-hydroxynicotinaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-hydroxynicotinic acid, followed by reduction to introduce the amino group. The aldehyde group can be introduced via formylation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalytic hydrogenation for the reduction step and advanced purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.

Reduction: The compound can be reduced to corresponding alcohols or amines under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-4-hydroxynicotinaldehyde has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-4-hydroxynicotinaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The amino and hydroxyl groups play crucial roles in binding to active sites, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Amino-4-hydroxynicotinaldehyde with three structurally related pyridine derivatives: 5-Aminonicotinic acid, 4-Aminonicotinic acid, and 2-Aminonicotinic acid. Key distinctions arise from variations in functional groups and substituent positions, which influence physicochemical properties and reactivity.

Functional Group and Structural Differences

Key Observations :

Isomeric Relationships: All four compounds share the same molecular formula (C₆H₆N₂O₂) but differ in functional groups and substituent positions. this compound is unique for its aldehyde and hydroxyl groups, whereas the others are carboxylic acid derivatives. 2-Aminonicotinic acid and 4-Aminonicotinic acid differ in the position of the amine group on the pyridine ring .

Physicochemical Properties: The aldehyde group in this compound confers higher reactivity toward nucleophilic additions compared to the carboxylic acid groups in its analogs. 2-Aminonicotinic acid exhibits a high melting point (295–297°C), likely due to strong intermolecular hydrogen bonding from the carboxylic acid group . Data for this compound’s melting/boiling points are unavailable.

This method could theoretically apply to the target compound by modifying starting materials.

Research Implications and Limitations

Reactivity and Applications: The aldehyde group in this compound makes it a candidate for condensation reactions (e.g., forming hydrazones or imines), unlike its carboxylic acid analogs, which are more suited for salt formation or esterification. Carboxylic acid derivatives like 2-Aminonicotinic acid may serve as ligands in coordination chemistry or intermediates in pharmaceutical synthesis due to their chelating properties .

Data Gaps: Limited information exists on the solubility, stability under varying conditions, and spectroscopic data (e.g., NMR, IR) for this compound. Comparative studies on biological activity or catalytic utility are absent in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.